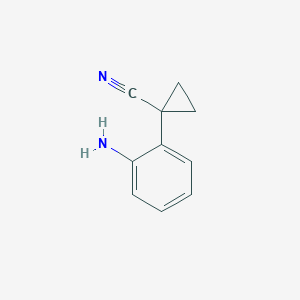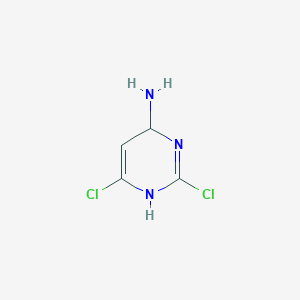
2,6-Dichloro-3,4-dihydropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3,4-dihydropyrimidin-4-amine is a chemical compound with the molecular formula C4H5Cl2N3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological applications. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,4-dihydropyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or tert-butyl N-(3-aminophenyl) carbamate are commonly used.
Oxidation: Hydrogen peroxide in glacial acetic acid is a typical oxidizing agent.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules with potential therapeutic applications .
Scientific Research Applications
2,6-Dichloro-3,4-dihydropyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties.
4-Amino-2,6-dichloropyridine: Used in the synthesis of energetic materials.
Uniqueness
2,6-Dichloro-3,4-dihydropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C4H5Cl2N3 |
|---|---|
Molecular Weight |
166.01 g/mol |
IUPAC Name |
2,6-dichloro-1,4-dihydropyrimidin-4-amine |
InChI |
InChI=1S/C4H5Cl2N3/c5-2-1-3(7)9-4(6)8-2/h1,3H,7H2,(H,8,9) |
InChI Key |
WBGZHDCCLYNUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=NC1N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)
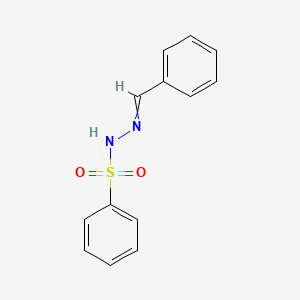
![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)
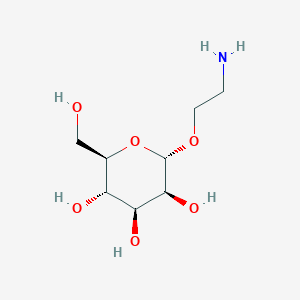
![4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B11727296.png)
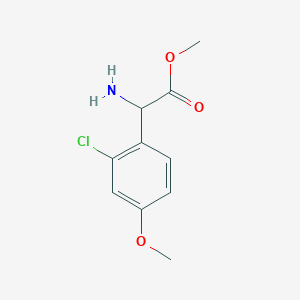
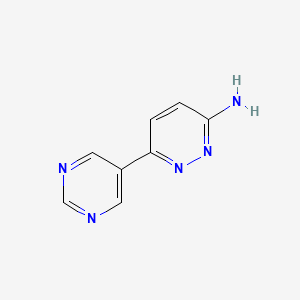
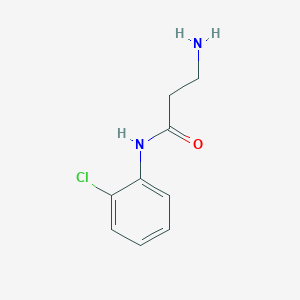

![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)
